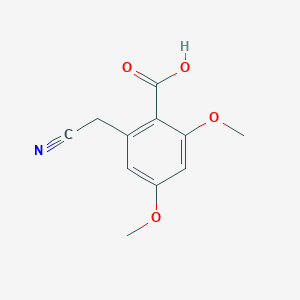

2-Cyanomethyl-4,6-dimethoxy-benzoic acid

Description

2-Cyanomethyl-4,6-dimethoxy-benzoic acid (CAS: 942934-90-9) is a substituted benzoic acid derivative characterized by a cyanomethyl (-CH₂CN) group at the 2-position and methoxy (-OCH₃) groups at the 4- and 6-positions of the benzene ring. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 237.21 g/mol.

The cyanomethyl group enhances electrophilic reactivity, making the compound a candidate for nucleophilic substitution or coupling reactions, while the methoxy groups improve solubility in polar solvents.

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

2-(cyanomethyl)-4,6-dimethoxybenzoic acid |

InChI |

InChI=1S/C11H11NO4/c1-15-8-5-7(3-4-12)10(11(13)14)9(6-8)16-2/h5-6H,3H2,1-2H3,(H,13,14) |

InChI Key |

PBWLXFKUPWTHDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)O)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-cyanomethyl-4,6-dimethoxy-benzoic acid can be contextualized by comparing it with analogous benzoic acid derivatives (Table 1).

Table 1: Comparative Analysis of Substituted Benzoic Acid Derivatives

Key Differences and Implications

Substituent Effects on Reactivity: The cyanomethyl group in 2-cyanomethyl-4,6-dimethoxy-benzoic acid offers distinct reactivity compared to the iodo group in its iodo-analogue. While the iodo-substituted compound () is suited for halogen-bonding or transition-metal-catalyzed reactions, the cyanomethyl group enables nucleophilic additions or cyclizations due to the electron-deficient nitrile moiety . The amino group in 2-amino-4,6-dimethoxy-benzoic acid () provides a site for diazotization, enabling the synthesis of azo dyes or coordination with metal ions, a feature absent in the cyanomethyl variant.

Physicochemical Properties: The hydroxymethyl-substituted derivative () exhibits higher polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media.

Biological Relevance: 2,6-Dimethoxy-benzoic acid () demonstrates antioxidant and anti-inflammatory properties in pharmacological studies, attributed to the methoxy groups’ ability to scavenge free radicals. The cyanomethyl analogue’s bioactivity remains unexplored but could differ due to altered electronic effects.

Synthetic Utility: The iodinated analogue () is pivotal in synthesizing aryl halides for cross-coupling, whereas the cyanomethyl variant () may serve as a precursor for nitrile-containing pharmaceuticals or agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.